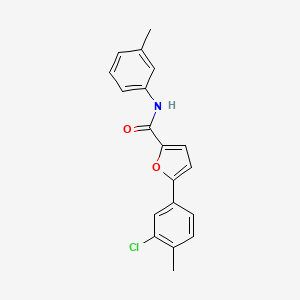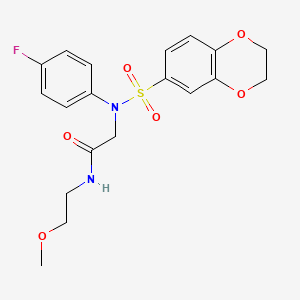
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound commonly referred to as BB-1. BB-1 has been the subject of several scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BB-1 is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, studies have suggested that BB-1 may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BB-1 has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a component of the cell walls of fungi and insects.
Biochemical and Physiological Effects:
BB-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. Insecticidal studies have demonstrated its ability to kill insect pests. However, the effects of BB-1 on human health and the environment are not fully understood, and further studies are needed to determine the potential risks associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-1 has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to selectively target enzymes involved in various cellular processes. However, BB-1 also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on BB-1. One area of focus could be the development of BB-1 as a potential anticancer agent, with further studies needed to determine its efficacy in vivo. Another area of focus could be the development of BB-1 as a potential antifungal agent, with further studies needed to determine its safety and efficacy. Additionally, further studies are needed to determine the potential risks associated with the use of BB-1 in agriculture and material science.
Métodos De Síntesis
BB-1 can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 2-bromobenzaldehyde and 3,5-dimethylpyrazole-4-carbaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
BB-1 has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BB-1 has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. BB-1 has also been studied for its potential use as an antifungal agent, with promising results in vitro. In agriculture, BB-1 has been shown to have insecticidal properties, with studies demonstrating its ability to kill insect pests. In material science, BB-1 has been studied for its potential use as a dye, with studies demonstrating its ability to impart color to various materials.
Propiedades
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-14(8-11)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRXYBXQGFGIG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3Br)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5007513.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5007518.png)
![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5007560.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B5007590.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B5007595.png)